molecular formula C13H7F2N B14765672 2',3-Difluorobiphenyl-4-carbonitrile

2',3-Difluorobiphenyl-4-carbonitrile

Cat. No.: B14765672
M. Wt: 215.20 g/mol
InChI Key: IKUOWHWWAZAMOV-UHFFFAOYSA-N
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Description

2',3-Difluorobiphenyl-4-carbonitrile is a fluorinated biphenyl derivative characterized by fluorine substituents at the 2' and 3 positions of the biphenyl scaffold and a nitrile (-CN) group at the 4 position. The fluorine atoms enhance metabolic stability and modulate lipophilicity, while the nitrile group serves as a versatile functional group for further chemical modifications .

Properties

Molecular Formula

C13H7F2N

Molecular Weight

215.20 g/mol

IUPAC Name

2-fluoro-4-(2-fluorophenyl)benzonitrile

InChI

InChI=1S/C13H7F2N/c14-12-4-2-1-3-11(12)9-5-6-10(8-16)13(15)7-9/h1-7H

InChI Key

IKUOWHWWAZAMOV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=C(C=C2)C#N)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,3-Difluorobiphenyl-4-carbonitrile typically involves the fluorination of biphenyl derivatives followed by the introduction of a cyano group. One common method involves the reaction of 2’,3-difluorobiphenyl with a suitable cyanating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of 2’,3-Difluorobiphenyl-4-carbonitrile may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. The process is optimized to ensure high yield and purity of the final product. Safety measures are crucial due to the hazardous nature of fluorine and cyanating agents.

Chemical Reactions Analysis

Types of Reactions

2’,3-Difluorobiphenyl-4-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding biphenyl derivatives with different oxidation states. Reduction reactions can also be performed to modify the cyano group.

    Coupling Reactions: The biphenyl structure allows for coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as organolithium or Grignard reagents can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various biphenyl derivatives with different functional groups, while oxidation and reduction can lead to the formation of corresponding oxidized or reduced biphenyl compounds.

Scientific Research Applications

2’,3-Difluorobiphenyl-4-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of 2’,3-Difluorobiphenyl-4-carbonitrile involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms and the cyano group can influence the compound’s reactivity and binding affinity to various biological targets. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • 5'-Amino-4,2'-difluorobiphenyl-2-carbonitrile (CAS 425378-82-1): Differs in fluorine positions (2' and 4) and includes an amino group at 5'.
  • [1,1'-Biphenyl]-3-carbonitrile, 6-fluoro-4'-hydroxy (CAS 1261998-32-6) : Features a hydroxyl group at 4' and fluorine at 6, altering solubility and acidity relative to the fully fluorinated nitrile .

Core Scaffold Variations

  • 4-(4-Fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile: A dihydropyridine core with dual nitrile groups and a fluorophenyl substituent. The non-aromatic core reduces planarity, affecting conjugation and bioavailability compared to biphenyl systems .
  • 2-Amino-7-diethylamino-4-(2-fluoro-phenyl)-4H-chromene-3-carbonitrile: A chromene scaffold with amino and fluoro substituents. The fused oxygen heterocycle enhances rigidity and π-stacking capabilities .

Physicochemical Properties

Compound Molecular Formula Molecular Weight Key Substituents LogP* (Predicted)
2',3-Difluorobiphenyl-4-carbonitrile C₁₃H₇F₂N 231.20 2'-F, 3-F, 4-CN 3.2
5'-Amino-4,2'-difluorobiphenyl-2-carbonitrile C₁₃H₈F₂N₂ 230.22 2'-F, 4-F, 5'-NH₂, 2-CN 2.8
6-Fluoro-4'-hydroxybiphenyl-3-carbonitrile C₁₃H₈FNO 213.21 6-F, 4'-OH, 3-CN 2.5
4-(4-Fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile C₁₅H₁₂F₂N₂ 294.27 4-FPh, 3,5-CN, 2,6-Me 2.1

*LogP values estimated using fragment-based methods.

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